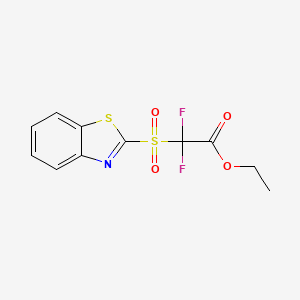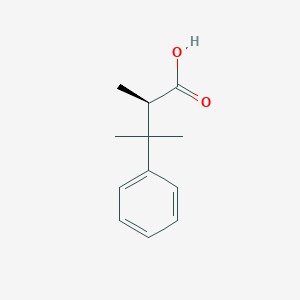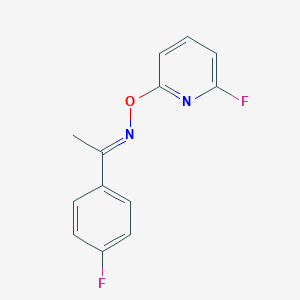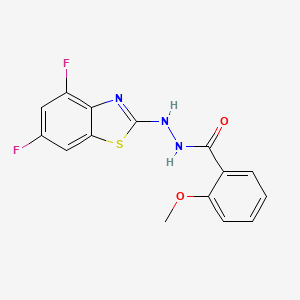![molecular formula C21H17FN4O3 B2552611 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1115514-49-2](/img/structure/B2552611.png)
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands was reported, where the variability of substituents at the 3-position was explored . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent 2-decarboxylation to afford the desired compounds . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the exact stereostructure of certain pyrimidine derivatives was confirmed by X-ray crystal structure analysis . Although the molecular structure of "2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide" is not provided, similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the synthesis processes described for related compounds involve reactions such as condensation and debenzylation, which are common in the synthesis of complex organic molecules . These reactions could be relevant to the synthesis and further chemical analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the provided papers are not explicitly discussed. However, the biological evaluation of these compounds, such as their affinity for PBR and antitumor activities, suggests that they have specific physical and chemical properties that enable these biological interactions . The compound "this compound" could be analyzed similarly to determine its properties.
Scientific Research Applications
Radiosynthesis and Imaging Applications
One area of research involving similar compounds focuses on the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, compounds within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been synthesized and evaluated for their potential in in vivo imaging. These compounds are designed with fluorine atoms to allow labeling with fluorine-18, making them suitable for PET imaging of neuroinflammatory processes (Dollé et al., 2008).
Anticancer Activity
Another research direction involves the synthesis and in vitro cytotoxic activity evaluation of certain acetamide derivatives. For example, modifications to the pyrimidine ring in compounds like 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have shown anticancer activity against various cancer cell lines. This illustrates the potential of such compounds as anticancer agents, highlighting their significance in medicinal chemistry (Al-Sanea et al., 2020).
Antimicrobial and Antiviral Agents
Research on pyrrolo[2,3-d]pyrimidine derivatives has shown that these compounds can exhibit significant antimicrobial and antiviral activities. The synthesis of new derivatives and their evaluation against various pathogens indicate the role of such compounds in developing new therapeutic agents to combat infectious diseases (Hilmy et al., 2021).
Synthesis and Evaluation of Heterocyclic Compounds
The development of novel heterocyclic compounds incorporating the pyrimidine motif has been a focus for their potential antimicrobial activity. This includes exploring various synthetic routes and assessing the biological activities of the synthesized compounds, which contributes to the search for new therapeutic agents (Bondock et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-fluorobenzyl)acetamide are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound this compound inhibits this process, thereby disrupting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the disruption of these pathways .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial adme properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics .
properties
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-15-8-6-13(7-9-15)10-23-17(27)12-26-20(28)19-18(25-21(26)29)16(11-24-19)14-4-2-1-3-5-14/h1-9,11,24H,10,12H2,(H,23,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONQCOYFSYIPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)N(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2552532.png)
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)


![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

